molecular formula C19H22N2OS B2580167 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide CAS No. 954715-59-4

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide

Cat. No. B2580167
CAS RN: 954715-59-4
M. Wt: 326.46
InChI Key: JATWPTYGPWFZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H22N2OS and its molecular weight is 326.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

Research reveals the compound's utility in synthesizing fluoroquinolone-based thiazolidinones, indicating its potential in developing antimicrobial agents. The synthesized compounds exhibit significant antifungal and antibacterial activities, highlighting the compound's role in medicinal chemistry research for new therapeutic agents (N. Patel & S. D. Patel, 2010).

Cyclization Reactions and Heterocyclic Synthesis

The compound participates in Camps cyclization, leading to the formation of various quinolin-4(1H)-ones, demonstrating its involvement in constructing complex heterocyclic frameworks. This property is essential for synthesizing compounds with potential pharmacological activities (S. S. Mochalov et al., 2016).

Role in Heterocyclizations

It also facilitates the synthesis of propane-bis(thioamide), a reagent for heterocyclizations, leading to thiazoles and various isoquinoline derivatives. This indicates its utility in synthesizing compounds with potential biological activities, including antitumor properties (I. V. Dyachenko & M. V. Vovk, 2013).

Antitumor Activity

Research into N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, chemically related structures, shows potential dopamine agonist properties and implications in studying antitumor activities, indicating the broader applicability of compounds within this chemical class in therapeutic development (J. N. Jacob et al., 1981).

Antimycobacterial and Antipsychotic Potential

The research also extends to the synthesis of novel derivatives targeting antimycobacterial activity and antipsychotic agents, underscoring the broad spectrum of pharmacological interests surrounding compounds in this class. These studies contribute to the development of new drugs with lower cytotoxicity profiles and potential therapeutic applications in treating diseases like tuberculosis and psychosis (Sandeep Kumar Marvadi et al., 2020).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c22-19(15-5-6-15)20-11-18(17-8-10-23-13-17)21-9-7-14-3-1-2-4-16(14)12-21/h1-4,8,10,13,15,18H,5-7,9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATWPTYGPWFZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.